(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate
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Overview
Description
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate typically involves multi-step organic reactions. The starting materials often include pyrazolo[3,4-b]pyridine derivatives, which undergo various chemical transformations such as alkylation, oxidation, and esterification to yield the final product. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps like recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including cell growth inhibition or apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Enone derivatives: Compounds with a similar enone moiety may undergo similar chemical reactions and have related applications.
Uniqueness
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazolo[3,4-b]pyridine core with an enone moiety makes it a versatile compound for various scientific applications.
This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11N3O3 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11N3O3/c1-7(2)15-11-9(6-13-15)5-8(12(18)14-11)3-4-10(16)17/h3-7H,1-2H3/b4-3+ |
InChI Key |
ZWQLGYWVYJPFDW-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)[N+]1=NC=C2C1=NC(=O)C(=C2)/C=C/C(=O)[O-] |
Canonical SMILES |
CC(C)[N+]1=NC=C2C1=NC(=O)C(=C2)C=CC(=O)[O-] |
Origin of Product |
United States |
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